molecular formula C13H12N2OS B008760 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile CAS No. 100005-23-0

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

Cat. No. B008760
M. Wt: 244.31 g/mol
InChI Key: DOBQZXVLOBZACE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules with significant potential in various applications, including materials science and pharmaceuticals. Its structure features a thiophene ring, which is a common motif in molecules exhibiting interesting electronic properties, and a nitrile group that contributes to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald synthesis technique, utilizing ketones, malononitrile, a mild base, and sulfur powder. For example, Divyaraj Puthran et al. (2019) synthesized related compounds using this method, highlighting the versatility and efficacy of this synthetic approach in constructing complex thiophene-based structures (Puthran et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of thiophene derivatives. For instance, the crystal structure of a related compound, "3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile," was determined, offering insights into the arrangement of atoms and the overall geometry of such molecules (Okasha et al., 2022).

Scientific Research Applications

Synthesis and Characterization

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile and its derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, Heng-Shan Dong et al. (2010) developed several 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles through Tandem Michael addition/imino-nitrile cyclization. The crystal structure of a derivative was established by X-ray diffraction, providing insights into the structural aspects of these compounds Dong et al., 2010.

Antimicrobial Activity

Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which demonstrated significant in vitro antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents Puthran et al., 2019.

Corrosion Inhibition

The derivatives of 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile have been evaluated for their corrosion inhibition performance. M. Yadav et al. (2016) studied the inhibition efficiency of pyranopyrazole derivatives on mild steel in HCl solution, demonstrating significant corrosion inhibition which is crucial for industrial applications Yadav et al., 2016.

Molecular Fragmentation Studies

L. V. Klyba et al. (2018) investigated the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, including derivatives similar to 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile, under electronic and chemical ionization. This study provides valuable information on the fragmentation patterns of these compounds, which is essential for their analytical and synthetic applications Klyba et al., 2018.

Anticancer Activity

The potential anticancer activity of 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile derivatives has been explored. S. Tiwari et al. (2016) reported the synthesis of novel derivatives and evaluated their in-vitro anticancer activities against various human tumor cell lines. The study identified compounds with significant GI50 values, indicating their potential as anticancer agents Tiwari et al., 2016.

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.


Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry.


properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQZXVLOBZACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350060
Record name 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

CAS RN

100005-23-0
Record name 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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